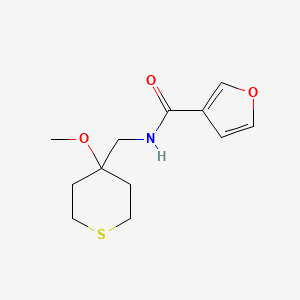

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound characterized by a furan-3-carboxamide core linked to a 4-methoxytetrahydro-2H-thiopyran moiety via a methylene bridge. The thiopyran ring contains a sulfur atom in place of oxygen, distinguishing it from conventional tetrahydropyran derivatives.

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-15-12(3-6-17-7-4-12)9-13-11(14)10-2-5-16-8-10/h2,5,8H,3-4,6-7,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGITJXWCHXTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the thiopyran ring This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is studied for its potential biological activities. It may serve as a lead compound for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional implications.

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide ()

- Structural Differences :

- Core Heterocycle : The comparator compound features a tetrahydro-2H-pyran ring (oxygen-based), whereas the target compound contains a tetrahydro-2H-thiopyran (sulfur-based). Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter metabolic pathways.

- Substituent : The comparator has a thiophen-2-yl group instead of a methoxy group. Thiophene’s aromaticity may confer π-π stacking interactions, while the methoxy group in the target compound could improve solubility through polar interactions.

- Functional Implications :

N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo-[a,d]cyclohepten-2-ylamino)phenyl]-furan-3-carboxamide ()

- Structural Differences: Substituent Complexity: This compound incorporates a dibenzocycloheptenylamino group, creating a bulky, planar aromatic system. In contrast, the target compound’s thiopyran-methoxy group is less sterically demanding. Hydrogen Bonding: Single-crystal X-ray data reveal intermolecular N–H···O hydrogen bonds involving the carboxamide group, a feature likely conserved in the target compound.

- The target compound’s thiopyran-methoxy group balances lipophilicity and polarity, favoring membrane permeability .

N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide ()

- Structural Differences: Ureido Group: The comparator includes a 4-fluorophenyl ureido substituent, introducing hydrogen-bond donors/acceptors and fluorophilic interactions. Methyl Group: The N-methylation on the pyran ring reduces hydrogen-bonding capacity compared to the target compound’s methoxy group.

- Biological Relevance :

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Metabolic Stability : Thiopyran derivatives (target compound) may exhibit longer half-lives than pyran analogs due to sulfur’s resistance to cytochrome P450-mediated oxidation .

- Solubility vs. Permeability : The methoxy group in the target compound likely improves aqueous solubility compared to thiophene or bulky aromatic substituents, as seen in and .

- Target Selectivity : Fluorophenyl and dibenzocycloheptenyl groups (–4) suggest tailored selectivity for specific protein domains, whereas the target compound’s simpler structure may favor broader pharmacokinetic compatibility.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound characterized by the presence of a furan ring and a tetrahydrothiopyran moiety. This compound belongs to the class of carboxamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound suggest interesting electronic properties and steric effects that may influence its reactivity and biological interactions.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 255.34 g/mol. Its structure comprises:

- Furan Ring : A five-membered aromatic ring contributing to its electronic properties.

- Tetrahydrothiopyran Moiety : A six-membered saturated ring containing sulfur, which may enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : The presence of the furan and thiopyran rings may contribute to interactions with microbial targets, potentially leading to antimicrobial effects.

- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : The compound's structural features may allow it to interfere with cancer cell proliferation or induce apoptosis.

Research indicates that compounds with similar structures can exert their biological effects through several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes can disrupt metabolic pathways in pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Compounds may influence ROS levels, leading to oxidative stress in targeted cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Furosemide | Furan ring | Diuretic | Primarily used as a diuretic drug |

| Thiophenol | Thiol group | Antioxidant | Lacks acrylamide functionality |

| 5-Fluorouracil | Furan-like structure | Anticancer | More toxic compared to this compound |

This table highlights the potential advantages of this compound over simpler analogs, suggesting unique biological activities that warrant further investigation.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds similar to this compound:

- Antiparasitic Activity : A study synthesized several derivatives and assessed their efficacy against parasites causing tropical diseases. Compounds exhibiting an EC50 below 10 μM demonstrated significant activity, indicating potential for further development as therapeutic agents against malaria and leishmaniasis .

- Cytotoxicity Assays : In vitro assays using MTT assays revealed that several derivatives showed promising cytotoxic effects on cancer cell lines, suggesting that modifications to the structure can enhance biological activity .

- Mechanistic Studies : Investigations into the interaction between these compounds and target enzymes have revealed insights into their mechanisms of action, including allosteric inhibition pathways that could be exploited in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling furan-3-carboxylic acid derivatives with functionalized tetrahydrothiopyran precursors. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the furan-3-carboxamide moiety to the tetrahydrothiopyran scaffold .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while controlled temperatures (0–25°C) minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity in small-scale syntheses .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify key functional groups (e.g., methoxy protons at δ ~3.3 ppm, furan protons at δ ~7.5 ppm) .

- X-ray crystallography : Resolves stereochemistry of the tetrahydrothiopyran ring and confirms spatial orientation of substituents .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion matching theoretical mass) .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s bioactivity, given limited existing data?

- Methodological Answer :

- Targeted assays : Screen against enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR-based binding assays .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) with MTT assays, noting IC values for structure-activity relationship (SAR) analysis .

- Contradictions : Discrepancies in bioactivity between analogs (e.g., furan vs. thiophene derivatives) suggest substituent-dependent mechanisms; validate via dose-response studies .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) to assess steric/electronic effects .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs, such as the thiopyran oxygen or furan ring .

- Data integration : Compare results with structurally related compounds (e.g., N-(4-phenyltetrahydro-2H-pyran-4-yl) analogs) to prioritize lead candidates .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and blood-brain barrier penetration .

- MD simulations : Assess conformational stability of the tetrahydrothiopyran ring under physiological conditions .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .

- Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and stability .

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release in pharmacokinetic studies .

Methodological Challenges and Contradictions

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

- Orthogonal validation : Confirm activity via dual methods (e.g., enzymatic inhibition + cellular viability assays) .

- Meta-analysis : Aggregate data from analogs (e.g., furan-2-carboxamide vs. furan-3-carboxamide derivatives) to identify trends .

Q. What advanced analytical methods are recommended for detecting impurities or degradation products?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and identify degradation products .

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to profile stability .

- Quantitative NMR (qNMR) : Quantify impurities at <0.1% levels using deuterated solvents and internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.